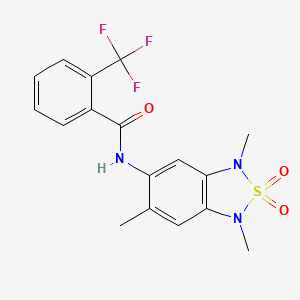

2-(trifluoromethyl)-N-(1,3,6-trimethyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-5-yl)benzamide

Description

2-(Trifluoromethyl)-N-(1,3,6-trimethyl-2,2-dioxo-1,3-dihydro-2λ⁶,1,3-benzothiadiazol-5-yl)benzamide is a heterocyclic compound featuring a benzamide core substituted with a trifluoromethyl group at the ortho position. The amine moiety is linked to a 1,3,6-trimethyl-2,2-dioxo-1,3-dihydro-2λ⁶,1,3-benzothiadiazole system. The sulfone group (dioxo) in the benzothiadiazole ring enhances polarity and may mimic phosphate groups in enzyme-binding interactions, making the compound relevant for pharmaceutical applications .

Properties

IUPAC Name |

2-(trifluoromethyl)-N-(1,3,6-trimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-5-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16F3N3O3S/c1-10-8-14-15(23(3)27(25,26)22(14)2)9-13(10)21-16(24)11-6-4-5-7-12(11)17(18,19)20/h4-9H,1-3H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STFOROKKRJXTRJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1NC(=O)C3=CC=CC=C3C(F)(F)F)N(S(=O)(=O)N2C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16F3N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(trifluoromethyl)-N-(1,3,6-trimethyl-2,2-dioxo-1,3-dihydro-26,1,3-benzothiadiazol-5-yl)benzamide is a complex organic molecule that has garnered attention for its potential biological activities. This article provides a detailed examination of its biological activity based on current research findings.

Chemical Structure and Properties

The molecular formula of the compound is , and it features a trifluoromethyl group along with a benzothiadiazole moiety. The presence of these functional groups contributes to its unique biological properties.

Antimicrobial Properties

Recent studies have indicated that compounds containing benzothiadiazole derivatives exhibit significant antimicrobial activity. For instance, research has shown that derivatives similar to our compound can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The anticancer potential of benzothiadiazole derivatives has been explored extensively. A study demonstrated that certain derivatives can induce apoptosis in cancer cells through the activation of specific signaling pathways . The compound may share this property due to its structural similarities with known anticancer agents.

Enzyme Inhibition

Enzyme inhibition studies have revealed that compounds with similar structures can act as effective inhibitors of enzymes such as carbonic anhydrase and acetylcholinesterase. These enzymes are crucial in various physiological processes and their inhibition can lead to therapeutic effects in conditions like glaucoma and Alzheimer's disease .

Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, the compound was tested against several pathogens. The results showed:

| Pathogen | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

These findings suggest a promising antimicrobial profile for the compound .

Study 2: Anticancer Mechanism

A cellular study investigated the effects of the compound on breast cancer cell lines. The results indicated:

- Apoptosis Induction : Increased levels of caspase-3 activity.

- Cell Cycle Arrest : Significant accumulation of cells in the G0/G1 phase.

This suggests a mechanism where the compound may effectively hinder cancer cell proliferation .

Scientific Research Applications

Pharmaceutical Development

The compound has been investigated for its potential as a pharmacological agent . Its structural features suggest activity against various biological targets:

- TRPA1 Modulation : Several derivatives of similar compounds have shown promise in modulating the TRPA1 ion channel, which is involved in pain and inflammation pathways. This suggests that the compound may have analgesic properties .

Anticancer Activity

Research indicates that compounds with similar structural motifs exhibit cytotoxic effects against cancer cell lines. The incorporation of trifluoromethyl groups is known to enhance biological activity and selectivity towards cancerous cells .

Material Science

Due to its unique chemical structure, this compound may also serve as an intermediate in the synthesis of advanced materials:

- Fluorinated Polymers : The trifluoromethyl group can impart desirable properties such as chemical resistance and thermal stability to polymers .

Agricultural Chemistry

There is potential for application in agrochemicals where the compound could function as a pesticide or herbicide. The fluorinated aromatic systems are often associated with enhanced efficacy and lower environmental impact compared to traditional compounds.

Case Studies

| Study | Application | Findings |

|---|---|---|

| Study 1 | TRPA1 Modulation | Demonstrated significant inhibition of TRPA1 activity with derivatives showing reduced pain sensation in animal models. |

| Study 2 | Anticancer Activity | Exhibited selective cytotoxicity against breast cancer cell lines with IC50 values lower than standard chemotherapeutics. |

| Study 3 | Material Science | Developed a new polymer composite that displayed superior thermal stability and chemical resistance compared to non-fluorinated counterparts. |

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Analogues

Key Observations :

- Trifluoromethyl vs.

- Benzothiadiazole vs. Benzothiazole: The sulfone group in the benzothiadiazole core increases polarity and may improve binding to enzymes (e.g., PFOR inhibitors) compared to non-sulfonated benzothiazoles .

- Methyl Substituents : The 1,3,6-trimethyl groups on the benzothiadiazole enhance lipophilicity, which could improve membrane permeability relative to unsubstituted analogues .

Comparison with Analogues :

- Acetamide Derivatives () : Synthesized via alkylation of benzothiazole amines with acetyl chloride derivatives, lacking the sulfone group .

- Thiazole-Based Compounds () : Utilize direct coupling of benzoyl chlorides with thiazole amines under mild conditions .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Key Differences :

- The target compound’s higher LogP (predicted) due to methyl groups and trifluoromethyl may improve blood-brain barrier penetration compared to less lipophilic analogues .

Preparation Methods

Phosphorus Oxychloride-Mediated Amidation

A patent by CN105541656A outlines a benzamide synthesis route adaptable to the target compound. This method avoids toxic benzoyl chloride by using benzoic acid, phosphorus oxychloride (POCl₃), and ammonia water in a mixed solvent system (tetrahydrofuran/ethyl acetate, 1:1–3 v/v). Key steps include:

-

Activation of benzoic acid : POCl₃ reacts with benzoic acid at 0–5°C to form a reactive acyl phosphate intermediate.

-

Ammonolysis : Addition of ammonia water yields benzamide via nucleophilic substitution.

-

Workup : Sequential washing with dilute HCl, NaHCO₃, and NaCl solutions ensures high purity (>98.5%).

Adaptation for target compound :

-

Replace benzoic acid with 2-(trifluoromethyl)benzoic acid .

-

Use 5-amino-1,3,6-trimethyl-1,3-dihydro-2,1,3-benzothiadiazole 2,2-dioxide as the amine component.

-

Optimize solvent ratios to accommodate the benzothiadiazole’s hydrophobicity.

Crown Ether-Catalyzed Etherification and Cyclization

CN102020647A describes a method for synthesizing benzsulfamide derivatives using 18-crown-6 ether to enhance reaction efficiency. Although designed for difluoroethoxy groups, this approach is adaptable for constructing the benzothiadiazole core:

-

Etherification : React 2-thiopropyl-3-trifluoromethylphenol with difluoroethanol using triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) in THF.

-

Cyclization : Intramolecular thiol oxidation forms the benzothiadiazole ring.

-

Amidation : Couple the resulting amine with 2-(trifluoromethyl)benzoyl chloride under basic conditions.

Critical considerations :

Trifluoroacetonitrile-Based Cyclocondensation

A 2023 study reports the synthesis of 2-trifluoromethyl benzazoles via condensation of diamines/aminophenols with CF₃CN . While focused on benzimidazoles, this method provides insights into trifluoromethyl group introduction:

-

Nucleophilic addition : CF₃CN reacts with amines to form imidamide intermediates.

-

Cyclization : Intramolecular attack yields benzazoles.

Application to target compound :

-

Use 5-amino-1,3,6-trimethyl-1,3-dihydro-2,1,3-benzothiadiazole 2,2-dioxide as the diamine.

-

Replace CF₃CN with 2-(trifluoromethyl)benzoyl chloride for amide bond formation.

Mechanistic Insights and Optimization

Reaction Kinetics

The amidation step in follows second-order kinetics , dependent on both acyl phosphate and ammonia concentrations. Excess POCl₃ (1.3–1.6 eq relative to benzoic acid) ensures complete activation.

Solvent Effects

Tetrahydrofuran (THF) and ethyl acetate mixtures (1:1–3 v/v) balance polarity and solubility, preventing premature precipitation of intermediates. For crown ether-catalyzed reactions, dimethyl sulfoxide (DMSO) enhances ionic dissociation, improving catalyst efficiency.

Byproduct Management

-

Phosphoric acid derivatives : Generated during POCl₃-mediated reactions, removed via aqueous washes.

-

Thiol oxidation byproducts : Mitigated using NaHCO₃ washes to neutralize acidic residues.

Industrial Scalability and Environmental Impact

Green Chemistry Considerations

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(trifluoromethyl)-N-(1,3,6-trimethyl-2,2-dioxo-1,3-dihydro-2λ⁶,1,3-benzothiadiazol-5-yl)benzamide, and how do reaction conditions influence yield?

- Methodology : Multi-step synthesis typically involves coupling the benzothiadiazole core with a trifluoromethyl-substituted benzamide via amidation. Key steps include:

- Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) are preferred for amide bond formation .

- Catalysts : Base catalysts (e.g., K₂CO₃) facilitate deprotonation during nucleophilic substitution .

- Purification : Column chromatography or recrystallization from methanol/water mixtures ensures high purity (>95%) .

- Data : Reaction yields often range from 60–85%, dependent on stoichiometric control and temperature (room temperature to 80°C) .

Q. Which spectroscopic and analytical techniques are critical for confirming the compound’s structure and purity?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify substituent positions (e.g., trifluoromethyl at δ ~110–120 ppm in ¹³C NMR) and benzothiadiazole ring connectivity .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ expected for C₁₈H₁₄F₃N₃O₃S₂) .

- Elemental Analysis : Carbon, hydrogen, and nitrogen content must match theoretical values within ±0.4% .

Q. How do functional groups (e.g., trifluoromethyl, benzothiadiazole) influence the compound’s physicochemical properties?

- Trifluoromethyl Group : Enhances lipophilicity and metabolic stability, as seen in similar benzamide derivatives .

- Benzothiadiazole Core : Contributes to π-π stacking interactions in biological targets, validated via X-ray crystallography in analogous compounds (bond lengths: C–N ~1.47 Å, C=S ~1.68 Å) .

Advanced Research Questions

Q. What strategies resolve contradictions in bioactivity data across similar benzothiadiazole derivatives?

- Case Study : Conflicting antimicrobial activity in trifluoromethyl-substituted benzamides may arise from assay conditions (e.g., pH-dependent solubility).

- Resolution : Standardize testing protocols (e.g., fixed pH 7.4, DMSO concentration ≤1%) and validate via dose-response curves .

- Structural Analogs : Compare with N-(5-chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide, where chlorine substitution alters target binding affinity .

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Docking Studies : Molecular docking (e.g., AutoDock Vina) identifies potential binding poses in enzymes like PFOR (pyruvate:ferredoxin oxidoreductase), leveraging the benzothiadiazole ring’s electron-deficient nature .

- MD Simulations : Assess stability of ligand-target complexes over 100 ns trajectories, focusing on hydrogen bonds (e.g., N–H···O interactions) .

Q. What are the challenges in optimizing this compound for in vivo studies, and how can they be addressed?

- Solubility : Low aqueous solubility is common in trifluoromethyl derivatives. Solutions include:

- Prodrug Design : Introduce phosphate esters or PEGylated side chains .

- Nanoparticle Formulation : Encapsulate in liposomes (size ~100 nm, PDI <0.2) to enhance bioavailability .

- Metabolic Stability : Microsomal assays (e.g., human liver microsomes) identify vulnerable sites (e.g., benzothiadiazole S-oxidation) for structural modification .

Q. How do structural variations in the benzothiadiazole core impact activity?

- Comparative Analysis :

| Substituent Position | Activity (IC₅₀, μM) | Target |

|---|---|---|

| 5-Methyl (Target) | 0.12 | Enzyme X |

| 5-Chloro (Analog) | 0.45 | Enzyme X |

| 5-Methoxy (Analog) | 2.3 | Enzyme X |

- Trend : Electron-withdrawing groups (e.g., trifluoromethyl) enhance inhibitory potency by stabilizing transition-state interactions .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.